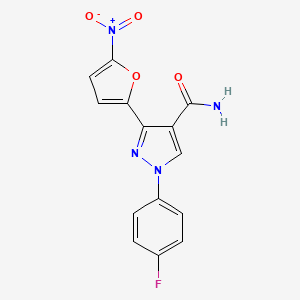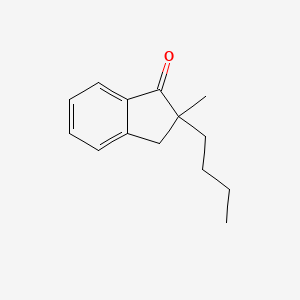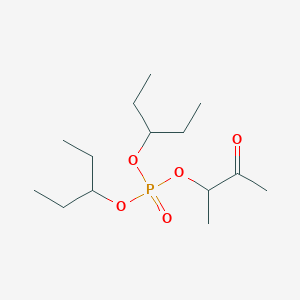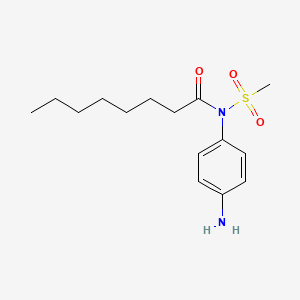
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a chlorophenyl group, and a dihydroisoindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method is the cyclization of N-benzyl-N-(4-chlorophenyl)phthalimide under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the chlorophenyl group.
3-Benzyl-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of a chlorine atom.
3-Benzyl-3-(4-fluorophenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
CAS No. |
61139-59-1 |
|---|---|
Molecular Formula |
C21H16ClNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-benzyl-3-(4-chlorophenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C21H16ClNO/c22-17-12-10-16(11-13-17)21(14-15-6-2-1-3-7-15)19-9-5-4-8-18(19)20(24)23-21/h1-13H,14H2,(H,23,24) |
InChI Key |
YRFFRWZJGHXFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


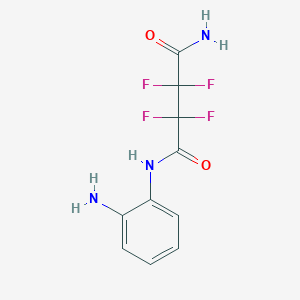
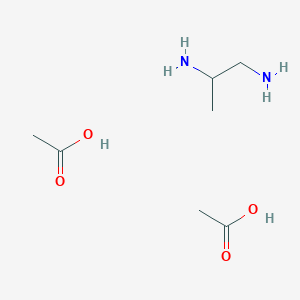
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
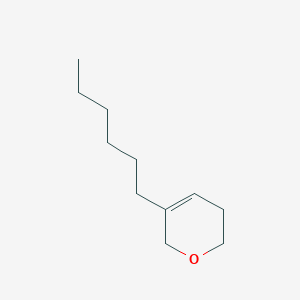
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
